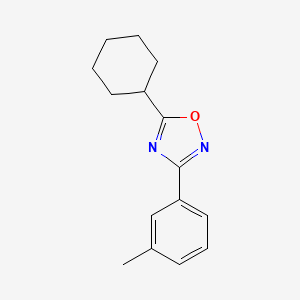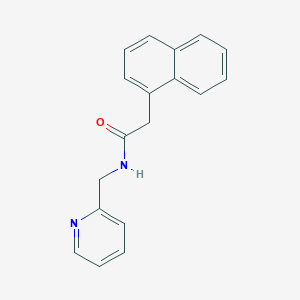
N-(3-methoxyphenyl)-N'-(4-methoxyphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxyphenyl)-N'-(4-methoxyphenyl)thiourea is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. It belongs to the class of thiourea derivatives, which have been extensively studied for their biological and pharmacological properties.
Applications De Recherche Scientifique
N-(3-methoxyphenyl)-N'-(4-methoxyphenyl)thiourea has shown promising results in various scientific research applications. It has been studied for its anticancer, antidiabetic, anti-inflammatory, and antiviral activities. In anticancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In antidiabetic research, it has been shown to improve glucose tolerance and insulin sensitivity. In anti-inflammatory research, it has been found to reduce the production of pro-inflammatory cytokines. In antiviral research, it has been studied for its potential to inhibit the replication of viruses such as HIV and HCV.
Mécanisme D'action
The mechanism of action of N-(3-methoxyphenyl)-N'-(4-methoxyphenyl)thiourea is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in the above-mentioned research applications. For example, in anticancer research, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In antidiabetic research, it has been found to activate AMPK, a signaling pathway involved in glucose metabolism. In anti-inflammatory research, it has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that it can induce apoptosis, inhibit cell proliferation, and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that it can improve glucose tolerance, reduce insulin resistance, and inhibit tumor growth. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(3-methoxyphenyl)-N'-(4-methoxyphenyl)thiourea in lab experiments is its relatively low toxicity. It has been found to have low acute toxicity and no genotoxicity. Another advantage is its ease of synthesis and purification. However, one of the limitations is its poor solubility in water, which can make it difficult to use in certain experiments. Another limitation is the lack of in vivo studies, which makes it difficult to extrapolate the results of in vitro studies to human physiology.
Orientations Futures
There are several future directions for the research of N-(3-methoxyphenyl)-N'-(4-methoxyphenyl)thiourea. One direction is to study its potential as a therapeutic agent for various diseases such as cancer, diabetes, and inflammation. Another direction is to investigate its mechanism of action and identify its molecular targets. Additionally, more in vivo studies are needed to fully understand its biochemical and physiological effects. Finally, the development of more water-soluble derivatives of this compound could improve its potential as a drug candidate.
Méthodes De Synthèse
The synthesis of N-(3-methoxyphenyl)-N'-(4-methoxyphenyl)thiourea involves the reaction between 3-methoxyaniline and 4-methoxyphenyl isothiocyanate in the presence of a suitable catalyst. The reaction proceeds under mild conditions, and the product is obtained in good yield and purity. The chemical structure of this compound is confirmed by various spectroscopic techniques such as IR, NMR, and mass spectrometry.
Propriétés
IUPAC Name |
1-(3-methoxyphenyl)-3-(4-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-18-13-8-6-11(7-9-13)16-15(20)17-12-4-3-5-14(10-12)19-2/h3-10H,1-2H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAINPZLSOSMKNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-ethyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B5851200.png)
![2-[3-(2-methylphenyl)-5-isoxazolyl]phenol](/img/structure/B5851205.png)
![4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-methylquinoline](/img/structure/B5851207.png)
![2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5851214.png)
![1-[(4-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5851222.png)
![N-[2-(acetylamino)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5851227.png)
![5-[(cycloheptylamino)methylene]-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5851230.png)


![1-[(5-acetyl-3-thienyl)methyl]-2,5-pyrrolidinedione](/img/structure/B5851243.png)
![N-cyclopentyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5851248.png)
